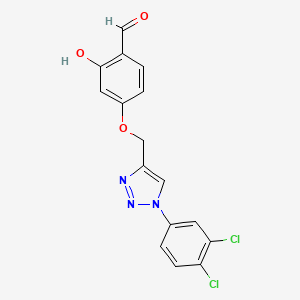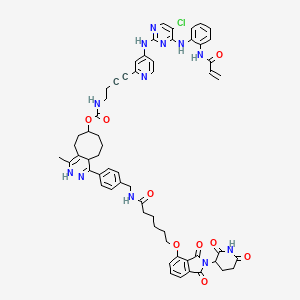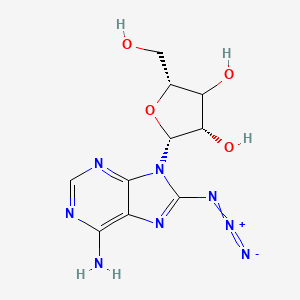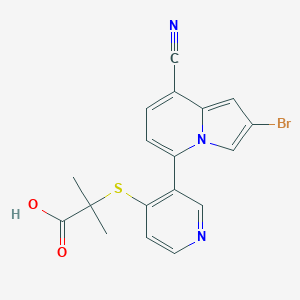
Anticancer agent 153
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 153 is a promising compound in the field of oncology, known for its ability to promote apoptosis through the generation of reactive oxygen species and the elevation of mitochondrial membrane potential loss . This compound has shown significant potential in inhibiting cancer cell proliferation, making it a valuable candidate for further research and development in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Anticancer agent 153 would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring the process is efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow synthesis techniques, and implementing purification methods to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 153 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Anticancer agent 153 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations
Mechanism of Action
The mechanism of action of Anticancer agent 153 involves the generation of reactive oxygen species, which leads to the loss of mitochondrial membrane potential and the induction of apoptosis in cancer cells . This compound targets specific molecular pathways involved in cell survival and proliferation, making it effective in inhibiting cancer cell growth .
Comparison with Similar Compounds
Anticancer agent 153 can be compared with other similar compounds, such as:
Paclitaxel: A natural anticancer compound known for its ability to stabilize microtubules and inhibit cell division.
Quinoxaline derivatives: Known for their broad range of biological activities, including anticancer properties.
Coumarin derivatives: These compounds have shown promising anticancer activity through various mechanisms.
This compound is unique in its specific mechanism of action involving reactive oxygen species and mitochondrial membrane potential loss, which distinguishes it from other anticancer agents .
Properties
Molecular Formula |
C16H11Cl2N3O3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-[[1-(3,4-dichlorophenyl)triazol-4-yl]methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-14-4-2-12(5-15(14)18)21-7-11(19-20-21)9-24-13-3-1-10(8-22)16(23)6-13/h1-8,23H,9H2 |
InChI Key |
SFSPZPMEYFDVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)COC3=CC(=C(C=C3)C=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)




![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
